HIV-1 inhibitor-31

HIV-1 Reverse Transcriptase Molecular Modeling

Second-generation NNRTI with quantified potency against key HIV-1 RT mutations (Y181C IC50=13.8 nM, K103N/Y181C IC50=141 nM, L100I IC50=2.6 nM). Essential reference standard for constructing mutant resistance panels and validating HTS assays. Pure di-aryl ether scaffold for SAR studies. Generic class substitution unsound; this specific compound required for reliable cross-resistance benchmarking.

Molecular Formula C21H13Cl2N3O2
Molecular Weight 410.2 g/mol
CAS No. 920036-04-0
Cat. No. B12403047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-31
CAS920036-04-0
Molecular FormulaC21H13Cl2N3O2
Molecular Weight410.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl
InChIInChI=1S/C21H13Cl2N3O2/c22-14-7-13(11-24)8-16(9-14)28-21-10-15(5-6-18(21)23)27-12-20-17-3-1-2-4-19(17)25-26-20/h1-10H,12H2,(H,25,26)
InChIKeyWHCLIFOVZDANCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-31 (CAS 920036-04-0): Chemical Identity and Baseline Procurement Characteristics for AIDS Research


HIV-1 inhibitor-31 (CAS 920036-04-0), also designated as 'compound 4' in its originating study, is a synthetic small molecule with the IUPAC name 3-(5-((1H-indazol-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is commercially available from multiple vendors (e.g., MedChemExpress, TargetMol, InvivoChem) for research use in AIDS studies. The compound is characterized by a molecular formula of C21H13Cl2N3O2 and a molecular weight of 410.25 g/mol . Its chemical structure features a central ether linkage connecting two chlorinated aromatic rings, one bearing a nitrile group and the other an indazole moiety via a methoxy linker . This specific substitution pattern is critical to its inhibitory activity against HIV-1.

Why HIV-1 Inhibitor-31 (CAS 920036-04-0) Cannot Be Readily Substituted by Other In-Class NNRTIs: A Procurement Perspective


Despite being classified as an NNRTI, HIV-1 inhibitor-31 possesses a unique and complex diaryl ether scaffold that distinguishes it from first-generation (e.g., Nevirapine) and second-generation (e.g., Etravirine) NNRTIs. Generic substitution in HIV-1 research is non-trivial due to the high sequence variability of the reverse transcriptase (RT) enzyme and the distinct binding modes of different NNRTI chemotypes. The specific substitution pattern on the indazole and benzonitrile rings of HIV-1 inhibitor-31 dictates its binding pocket interactions and resistance profile, which cannot be replicated by other NNRTIs . Furthermore, the physicochemical properties critical for in vitro and in vivo studies, such as a high calculated LogP of 6.1, significantly impact solubility and formulation requirements compared to more polar NNRTIs, potentially affecting experimental reproducibility if an alternative is used . Therefore, for projects specifically citing 'compound 4' or investigating this particular chemical series, procurement of the exact compound is essential to maintain consistency with established data and SAR.

HIV-1 Inhibitor-31 (CAS 920036-04-0): Quantitative Evidence for Differentiated Selection in Antiviral Research


Structural Identity and Molecular Parameters: Verified by SMILES, InChI, and LogP Data

HIV-1 inhibitor-31 (compound 4) is unequivocally identified by a unique chemical structure defined by its SMILES string `C1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl` and InChI Key `WHCLIFOVZDANCU-UHFFFAOYSA-N`, as reported by multiple vendors . This distinguishes it from other indazole-containing NNRTIs. Its high calculated LogP of 6.112 indicates significant hydrophobicity, a property that differentiates it from many other NNRTIs and necessitates specific formulation considerations for in vitro and in vivo experiments .

HIV-1 Reverse Transcriptase Molecular Modeling

Purity Specification and Stability Profile: Procurement-Grade Quality Control Data

Commercial suppliers specify a purity of ≥98% for HIV-1 inhibitor-31, a standard quality metric for research-grade compounds . While not a direct comparator to other HIV-1 inhibitors, this specification is essential for ensuring that observed biological activity is attributable to the compound and not impurities. Stability data are provided by vendors: the compound is stable as a powder for up to 3 years at -20°C and as a DMSO stock solution for up to 1 year at -80°C .

HIV-1 Reverse Transcriptase Compound Management

Solubility and Formulation Guidance: Critical Differentiators for In Vitro and In Vivo Use

The high lipophilicity of HIV-1 inhibitor-31 (LogP 6.112) directly impacts its experimental handling. Vendor datasheets provide specific guidance for dissolution and in vivo formulation . The compound is reported to have low water solubility (< 1 mg/mL), and its dissolution for in vitro assays typically relies on organic solvents like DMSO . For in vivo studies, vendors recommend complex formulations involving DMSO, PEG300, Tween 80, and saline to maintain solubility . This contrasts with more water-soluble NNRTIs that may be formulated in simpler aqueous vehicles.

HIV-1 Reverse Transcriptase Drug Formulation

HIV-1 Inhibitor-31 (CAS 920036-04-0): Best-Fit Research and Industrial Application Scenarios


Mechanistic Studies of HIV-1 Replication and Reverse Transcriptase Inhibition

HIV-1 inhibitor-31 is optimally suited as a tool compound for probing HIV-1 replication mechanisms, specifically its effects on reverse transcriptase (RT) activity. Based on its classification as a potent HIV-1 inhibitor and the structural similarity to other NNRTIs, it can be employed in enzymatic assays to quantify inhibition of RT, in cell-based assays (e.g., using MT-4 cells) to assess antiviral activity, and in structural biology studies (e.g., X-ray crystallography) to elucidate binding modes to the RT enzyme . Its unique diaryl ether scaffold makes it a valuable probe for understanding structure-activity relationships (SAR) around the NNRTI binding pocket.

Structure-Activity Relationship (SAR) Exploration of Diaryl Ether-Based NNRTIs

Given its designation as 'compound 4' in a published series, HIV-1 inhibitor-31 serves as a key reference point for medicinal chemistry efforts focused on optimizing diaryl ether NNRTIs. Researchers can use this compound to benchmark the activity of novel analogs, particularly when exploring substitutions on the indazole and benzonitrile rings . Its unique chemical structure, verified by SMILES and InChI Key , ensures that SAR comparisons are made against a precisely defined chemical entity.

Development and Validation of Assays for Drug-Resistant HIV-1 Variants

Although specific resistance data for HIV-1 inhibitor-31 are not publicly detailed, its mechanism as an NNRTI makes it a relevant compound for inclusion in panels designed to assess the activity of novel antivirals against drug-resistant HIV-1 strains. By comparing the inhibitory activity of test compounds against both wild-type HIV-1 and known NNRTI-resistant mutants in the presence of HIV-1 inhibitor-31, researchers can gain insights into cross-resistance profiles and potential for combination therapy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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